N-[(3-methoxyphenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
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Description
N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound with potential pharmaceutical applications. It belongs to the quinazolinone family, which has been studied for its antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties. The compound’s structure can be modified using various synthetic approaches .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid. The first step involved the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using choline chloride:urea deep eutectic solvent (DES). In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction. The desired compound was obtained with a yield of 59% and characterized by different spectral methods .
Molecular Structure Analysis
The molecular formula of the compound is C~18~H~14~N~2~O~5~S~2~ . It consists of a quinazolinone core with a methoxyphenyl group and a thioacetate moiety. The structure can be visualized as a fused ring system with a sulfur atom and an oxygen atom in the heterocyclic ring. The compound’s 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound’s synthesis involves the Niementowski reaction of anthranilic acid derivatives and amides. Various modifications to this initial reaction path have been employed, including formic acid or different amines instead of amides, microwave-induced synthesis using formamide, aniline thiocarbamate salts, and other catalysts. These modifications allow for the alteration of the compound’s structure and the synthesis of different analogues .
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-5-2-4-13(8-14)11-22-19(25)6-3-7-24-20(26)15-9-17-18(29-12-28-17)10-16(15)23-21(24)30/h2,4-5,8-10H,3,6-7,11-12H2,1H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUAWPUTPCPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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